molecular formula C54H85N15O9 B2656019 GLP-1(28-36)amide CAS No. 1225021-13-5

GLP-1(28-36)amide

Cat. No.: B2656019
CAS No.: 1225021-13-5
M. Wt: 1088.37
InChI Key: AYAZRBWYYBZITR-MJCVNZGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1(28-36)amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

GLP-1(28-36)amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Scientific Research Applications

GLP-1(28-36)amide has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.

    Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes, obesity, and related metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

GLP-1(28-36)amide exerts its effects through several mechanisms:

    Molecular Targets: It targets mitochondria, helping to maintain mitochondrial membrane potential and cellular adenosine triphosphate levels.

    Pathways Involved: It activates cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, leading to the activation of β-catenin and cAMP response-element binding protein. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to target mitochondria and its potential therapeutic effects independent of the glucagon-like peptide-1 receptor. This distinguishes it from other glucagon-like peptide-1 metabolites, which primarily exert their effects through receptor-mediated pathways .

Biological Activity

GLP-1(28-36)amide, a nonapeptide derived from glucagon-like peptide-1 (GLP-1), has emerged as a significant player in metabolic regulation, particularly in the context of type 2 diabetes mellitus (T2DM). Historically viewed as a metabolically inactive byproduct, recent studies have elucidated its biological activities, highlighting its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on pancreatic β-cells, and implications for metabolic health.

This compound is composed of the C-terminal domain of GLP-1 (FIAWLVKGRamide) and is produced through the cleavage of GLP-1 by neutral endopeptidase (NEP). Unlike its parent peptide, this compound operates independently of the GLP-1 receptor. Instead, it exerts its effects through mitochondrial targeting and modulation of intracellular signaling pathways.

Key Mechanisms:

  • Mitochondrial Targeting : this compound enters stressed cells preferentially and targets mitochondria, where it enhances mitochondrial membrane potential and ATP levels while inhibiting apoptosis pathways such as cytochrome c release and caspase activation .
  • Signaling Pathways : The peptide activates protein kinase A (PKA) and β-catenin signaling pathways, contributing to improved cell survival and function in pancreatic β-cells and hepatocytes .

Biological Activity in Pancreatic β-cells

Research has shown that this compound plays a crucial role in protecting pancreatic β-cells from glucolipotoxicity-induced stress.

In Vitro Studies:

In INS-1 β-cell lines, treatment with this compound significantly increased cell viability under oxidative stress conditions. Specifically:

  • Cell Viability : The nonapeptide raised cellular ATP levels and enhanced viability even when subjected to cytotoxic agents like tert-butyl hydroperoxide (t-BHP) and hydrogen peroxide (H₂O₂) .

In Vivo Studies:

Animal studies further corroborate these findings:

  • A study involving high-fat diet-fed mice demonstrated that administration of this compound improved hepatic glucose disposal and reduced fasting glucose levels significantly over a nine-week period .
  • In a streptozotocin-induced model of diabetes, the peptide enhanced β-cell mass and proliferation while decreasing hyperglycemia .

Effects on Hepatic Metabolism

This compound also exhibits protective effects on liver function.

Hepatic Studies:

In isolated mouse hepatocytes:

  • Oxidative Stress Reduction : The nonapeptide suppressed oxidative stress and gluconeogenesis, indicating its potential role in ameliorating hepatic metabolism .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study TypeModelKey Findings
In VitroINS-1 β-cellsIncreased ATP levels; reduced apoptosis under stress conditions .
In VivoHigh-fat diet miceImproved hepatic glucose disposal; reduced fasting glucose levels over 9 weeks .
In VivoStreptozotocin-induced diabetesIncreased β-cell mass; improved glucose metabolism .

Case Studies

Recent clinical investigations have explored the implications of this compound in metabolic disorders:

  • Weight Management : In diet-induced obesity models, this compound has been shown to mitigate weight gain potentially through increased energy expenditure and improved metabolic profiles .
  • Cognitive Function : Emerging evidence suggests that GLP-1 analogs may enhance cognitive performance, with some studies indicating that metabolites like this compound could contribute to neuroprotective effects .

Properties

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAZRBWYYBZITR-MJCVNZGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N15O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1088.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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